molecular formula C8H12ClNO2 B2951125 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride CAS No. 2490435-71-5

3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride

Cat. No.: B2951125
CAS No.: 2490435-71-5
M. Wt: 189.64
InChI Key: UBRWGFRONNCKRP-UHFFFAOYSA-N
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Description

3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride is a chemical compound with a complex structure, characterized by a tricyclic ring system and an amino group attached to the first carbon atom of the ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by functional group modifications One common method involves the cyclization of a diene with a dienophile under specific reaction conditions, such as high temperature and pressure, to form the tricyclic structure

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process may involve the use of catalysts to improve the efficiency and yield of the reaction. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may inhibit enzyme activity by binding to the active site, preventing substrate access. In drug development, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: Specific enzymes may be targeted by the compound, leading to inhibition or activation.

  • Receptors: The compound may bind to receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

  • cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate

  • 2-Amino-2-norbornanecarboxylic acid

  • WAY-855 (3-amino-tricyclo[2.2.1.02.6]heptane-1,3-dicarboxylic acid)

Uniqueness: 3-Aminotricyclo[22102,6]heptane-1-carboxylic acid;hydrochloride stands out due to its tricyclic structure, which provides unique chemical and physical properties compared to its linear or less complex counterparts

Properties

IUPAC Name

3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-6-3-1-4-5(6)8(4,2-3)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRWGFRONNCKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(C1C3C2N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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